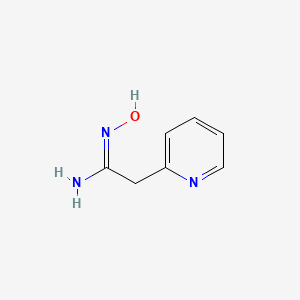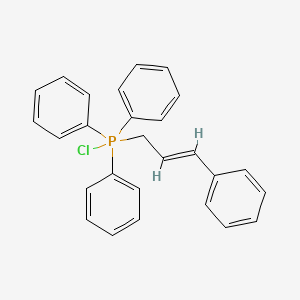
Chloro(cinnamyl)triphenyl-L5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(cinnamyl)triphenyl-L5-phosphane is an organophosphorus compound with the molecular formula C27H24ClP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a cinnamyl group and a chlorine atom. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(cinnamyl)triphenyl-L5-phosphane typically involves the reaction of triphenylphosphine with cinnamyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+CinnamylCl→Ph2P(Cinnamyl)Cl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Chloro(cinnamyl)triphenyl-L5-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphane can be oxidized to form phosphine oxides.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Wittig Reactions: The reaction is usually performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Substitution Reactions: The major products are substituted phosphines.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Wittig Reactions: The major products are alkenes.
科学研究应用
Chloro(cinnamyl)triphenyl-L5-phosphane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: It is used in the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of Chloro(cinnamyl)triphenyl-L5-phosphane primarily involves its role as a nucleophile in substitution reactions and as a reagent in the Wittig reaction. In the Wittig reaction, the phosphane forms a ylide intermediate, which reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine in organic synthesis.
Methoxymethyltriphenylphosphonium chloride: Another derivative of triphenylphosphine used in the Wittig reaction.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Uniqueness
Chloro(cinnamyl)triphenyl-L5-phosphane is unique due to the presence of the cinnamyl group, which provides additional reactivity and selectivity in chemical reactions. Its ability to participate in both substitution and Wittig reactions makes it a versatile reagent in organic synthesis.
属性
分子式 |
C27H24ClP |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
chloro-triphenyl-[(E)-3-phenylprop-2-enyl]-λ5-phosphane |
InChI |
InChI=1S/C27H24ClP/c28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26,27-21-11-4-12-22-27)23-13-16-24-14-5-1-6-15-24/h1-22H,23H2/b16-13+ |
InChI 键 |
YAUJJPFGMOYCQA-DTQAZKPQSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



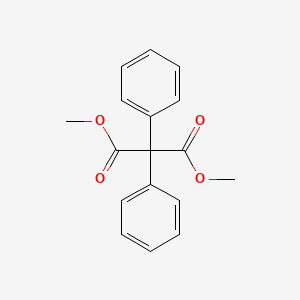
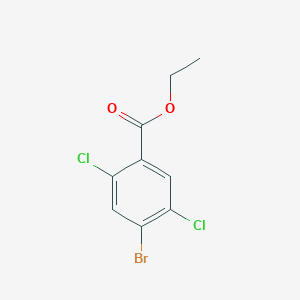
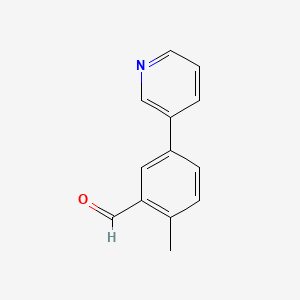


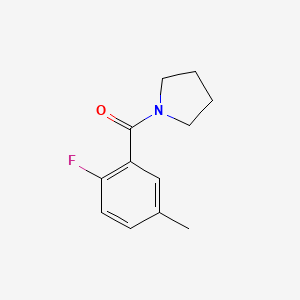

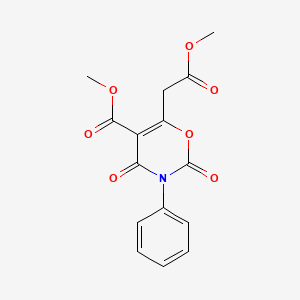
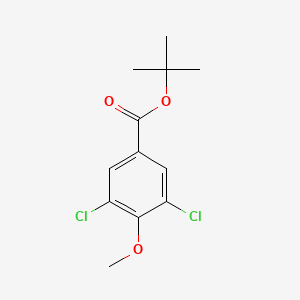
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)


